4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride
Description
4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride is a piperidine derivative characterized by a naphthyloxy substituent with two chlorine atoms at positions 2 and 4. Piperidine derivatives are widely explored in medicinal chemistry for their pharmacological activities, including roles as local anesthetics or receptor-targeting agents .
Properties
IUPAC Name |
4-(2,4-dichloronaphthalen-1-yl)oxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c16-13-9-14(17)15(12-4-2-1-3-11(12)13)19-10-5-7-18-8-6-10;/h1-4,9-10,18H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOMHHAJMBQHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring linked to a 2,4-dichloro-1-naphthyl group through an ether bond. Its molecular formula is , with a molecular weight of approximately 290.64 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as COX-2, which is crucial in the synthesis of prostaglandins that mediate inflammation.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, suggesting its potential use as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate effective bacterial inhibition .
- Antitumor Properties : Preliminary studies suggest that this compound may act as an antitumor agent by modulating neurotransmitter systems and targeting specific cancer cell pathways.
Antimicrobial Efficacy
A summary of the antimicrobial activity of this compound is presented in the following table:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Escherichia coli | 0.25 | 0.30 | Bactericidal |
| Candida albicans | 0.30 | 0.35 | Fungicidal |
This data indicates that the compound effectively inhibits both bacterial and fungal growth, making it a candidate for further pharmacological exploration.
Anticancer Activity
Studies have demonstrated the compound's potential in cancer treatment through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies show that it reduces cell viability in several cancer cell lines, including breast and prostate cancers.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is critical for preventing tumor growth and metastasis.
Case Studies
- Antimicrobial Study : In a controlled laboratory setting, this compound was tested against multiple strains of bacteria and fungi. Results indicated that it significantly inhibited biofilm formation by Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .
- Cancer Research : A study focused on the effects of this compound on human breast cancer cells showed a reduction in cell proliferation by up to 70% at higher concentrations. Additionally, it was noted that the compound triggered apoptosis pathways, suggesting its role as a pro-apoptotic agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following piperidine hydrochloride derivatives share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
Physicochemical and Pharmacological Properties
- Solubility : Piperidine derivatives with polar groups (e.g., fluorine in ) exhibit higher aqueous solubility. The target compound’s dichloro-naphthyl group likely reduces solubility, necessitating formulation adjustments.
- Stability : Chlorinated aromatic systems (target compound) are generally stable under physiological conditions but may photodegrade under UV light .
- Pharmacological Activity: Piperidine derivatives like hexylcaine hydrochloride act as local anesthetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
